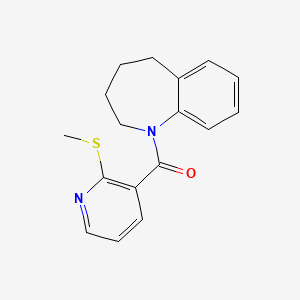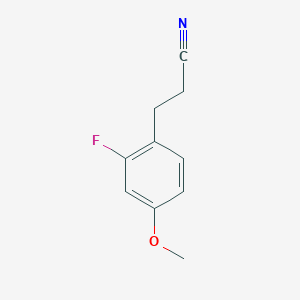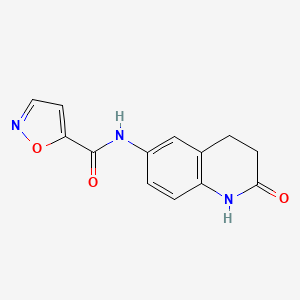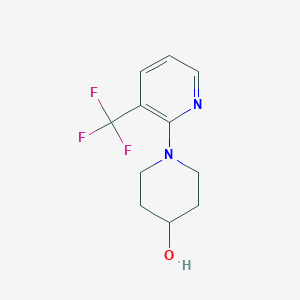![molecular formula C22H17F2N5O2 B2510960 5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide CAS No. 1257829-62-1](/img/structure/B2510960.png)
5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H17F2N5O2 and its molecular weight is 421.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacophore Design of p38α MAP Kinase Inhibitors
Compounds with imidazole and pyrimidine-based derivatives, including fluorophenyl rings, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are significant for their role in blocking proinflammatory cytokine release. The binding affinity and selectivity of these inhibitors are enhanced by the occupation of specific pockets in the ATP binding site, with the fluorophenyl group playing a crucial role in maintaining high binding potency. This research outlines the importance of structural features similar to those in the compound of interest for developing potent kinase inhibitors (Scior et al., 2011).
Stereochemistry in Enhancing Pharmacological Profiles
Stereochemical configurations significantly impact the biological properties of pharmaceutical compounds. Research on pyrrolidine derivatives, akin to the structural framework of the compound , shows that the stereochemistry at specific positions can drastically influence the efficacy and safety profiles of CNS-active agents. This underlines the potential of utilizing stereochemical variations in designing new drugs with improved pharmacological profiles (Veinberg et al., 2015).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, which share a core structural similarity with the query compound, have been extensively reviewed for their antitumor activities. These compounds, including those with additional functionalities such as chloroethyl groups, have shown promising results in preclinical testing stages. The broad range of biological properties makes these structures a valuable source for synthesizing compounds with potential antitumor activities (Iradyan et al., 2009).
Advancements in Tuberculosis Treatment
Research into pyridazinone and pyrazoline derivatives for antitubercular activity emphasizes the utility of these structures in developing new therapeutic agents. These compounds have been shown to exhibit significant activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. The structural elements common to these derivatives and the compound suggest potential applications in tuberculosis treatment and management (Asif, 2014).
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O2/c23-16-5-1-14(2-6-16)18-9-10-21(29-26-18)31-12-11-25-22(30)20-13-19(27-28-20)15-3-7-17(24)8-4-15/h1-10,19-20,27-28H,11-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICNXSJKARFRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)

![4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2510883.png)


![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![5-Ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2510889.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)
![6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2510892.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-enamide](/img/structure/B2510896.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate](/img/structure/B2510899.png)

